N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C20H16ClN3O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-17-6-3-7-18-15(17)8-10-24(18)11-9-22-20(26)16-12-23-19(25)14-5-2-1-4-13(14)16/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25) |
InChI Key |
PZCQYGNLSRRALW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Indole Precursor Preparation
The 4-chloroindole moiety is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example:
Table 1: Indole Precursor Synthesis
Isoquinoline Carboxamide Synthesis
The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is prepared via:
Table 2: Isoquinoline Intermediate Preparation
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Phenethylamine, formaldehyde, HCl (reflux) | 72% | |
| Oxidation | MnO₂, CH₂Cl₂ (rt, 6h) | 85% | |
| Amidation | SOCl₂, NH₃ (0°C to rt) | 90% |
Modern Catalytic Methods
Buchwald-Hartwig Coupling for Amide Bond Formation
Palladium-catalyzed coupling enables efficient attachment of the ethylindole moiety to the isoquinoline carboxamide. Key conditions:
Table 3: Catalytic Coupling Optimization
Reductive Amination
An alternative route involves reductive amination between 4-chloroindole-1-ethylamine and the isoquinoline carbonyl group:
Challenges and Optimizations
Steric Hindrance in Amide Coupling
Bulky substituents on the indole nitrogen reduce coupling efficiency. Solutions include:
Purification Strategies
-
Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) resolves carboxamide intermediates.
-
Recrystallization : Ethanol/water mixtures improve purity to >98%.
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Steps | Total Yield | Time | Cost |
|---|---|---|---|---|
| Classical (Fischer + Amidation) | 5 | 32% | 48h | Low |
| Catalytic (Buchwald-Hartwig) | 3 | 45% | 24h | High |
| Reductive Amination | 4 | 40% | 36h | Moderate |
Recent Advances (Post-2020)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the indole moiety serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the adjacent indole nitrogen, which activates the C–Cl bond for displacement.
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hr | Methoxy-substituted indole analog | 72 | |
| Ethylenediamine | EtOH, reflux, 12 hr | Diaminoethyl-indole derivative | 65 | |
| Potassium thioacetate | DCM, RT, 3 hr | Thioacetylated indole compound | 68 |
Mechanistic Insight : The substitution follows an S<sub>N</sub>Ar (aromatic nucleophilic substitution) pathway, where the leaving group (Cl<sup>−</sup>) is replaced by nucleophiles such as alkoxides or amines.
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine products.
Key Observation : Hydrolysis rates are pH-dependent, with basic conditions generally providing faster conversion.
Oxidation-Reduction Reactions
The dihydroisoquinoline moiety is redox-active, particularly at the 1-oxo group:
-
Oxidation : Treatment with KMnO<sub>4</sub> in acidic media converts the dihydroisoquinoline ring to a fully aromatic isoquinoline structure.
-
Reduction : NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol, forming 1-hydroxy-1,2-dihydroisoquinoline derivatives.
Cycloaddition and Annulation
The compound participates in [4+2] Diels-Alder reactions via its electron-deficient isoquinoline ring:
| Dienophile | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | None, 120°C | Tetracyclic fused adduct | 58 | |
| 1,3-Butadiene | Lewis acid (ZnCl<sub>2</sub>) | Bridged bicyclic compound | 63 |
Notable Application : These adducts are intermediates in synthesizing polycyclic scaffolds for topoisomerase inhibitors .
Copper-Catalyzed Coupling Reactions
The chloroindole subunit enables Ullmann-type couplings under Cu(I) catalysis:
Mechanism : The reaction proceeds via oxidative addition of Cu(I) to the C–Cl bond, followed by transmetallation and reductive elimination .
Friedel-Crafts Alkylation
The indole ring acts as an electron-rich arene in Friedel-Crafts reactions:
| Electrophile | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | AlCl<sub>3</sub>, DCM, 0°C | 3-Acetylindole analog | 71 | |
| Benzyl bromide | FeCl<sub>3</sub>, MeCN, RT | Benzylated indole derivative | 68 |
Stability and Competing Reactions
Critical stability considerations include:
-
pH Sensitivity : Degrades rapidly in strong acids (pH < 2) via indole ring protonation.
-
Photoreactivity : UV exposure induces C–N bond cleavage in the ethyl linker, requiring storage in amber vials.
This reactivity profile positions N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide as a versatile building block for medicinal chemistry, particularly in synthesizing enzyme inhibitors and antimicrobial agents . Further studies are warranted to explore its catalytic asymmetric transformations and in vivo metabolic pathways.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibits promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have shown that derivatives related to isoquinoline structures demonstrate moderate antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| A | Bacillus cereus | 0.23 | 0.47 |
| B | Escherichia coli | 0.70 | 0.94 |
| C | Salmonella Typhimurium | 0.50 | 0.75 |
The mechanism of action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cell growth. The indole moiety is particularly noted for its interaction with enzymes and receptors, potentially leading to therapeutic effects against cancers .
Medicinal Chemistry Applications
In medicinal chemistry, this compound is being explored for drug development targeting specific biological pathways. Its unique structural features enable it to act as a building block for synthesizing more complex molecules with enhanced pharmacological properties.
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxic activity against human cancer cell lines, including colon and breast cancer cells .
- Antimicrobial Studies : Another research project focused on synthesizing similar isoquinoline derivatives that exhibited antibacterial effects against resistant bacterial strains, underscoring the compound's relevance in developing new antibiotics .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific targets at the molecular level, facilitating the design of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Features and Modifications
The compound shares its core 1-oxo-1,2-dihydroisoquinoline-4-carboxamide structure with several analogs, but key substitutions differentiate its pharmacological profile:
Impact of Substituents on Activity
- Halogenated Groups: The 4-chloroindole in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., indol-3-yl or indol-6-yl derivatives in –8, 11). In , a 3-chloro-4-fluorobenzyl substituent yielded the most potent Fascin inhibitor (IC50 = 2.1 nM), outperforming fluorobenzyl analogs (IC50 = 29.2 nM), highlighting the importance of halogen positioning .
- Heterocyclic Variations : Replacement of indole with pyrazole (e.g., safimaltib in ) shifts target specificity toward MALT1, a protease implicated in lymphoma, demonstrating how heterocycles dictate target selectivity .
- Linker and Solubility : Methoxyethyl () or spirocyclic groups () may improve aqueous solubility but could reduce membrane permeability compared to the target compound’s simpler ethyl linker .
Pharmacokinetic Considerations
- Rigidity vs. Flexibility: The dihydroisoquinoline core’s planar structure (common to all analogs) favors DNA intercalation or kinase binding, while spirocyclic systems () introduce conformational constraints that might enhance target specificity .
- The target compound’s 4-chloroindole balances lipophilicity and polarity .
Key Research Findings and Data Gaps
- Potency Trends : demonstrates that electron-withdrawing substituents (e.g., chloro, fluoro) on the benzyl group correlate with improved Fascin inhibition, suggesting the target compound’s 4-chloroindole may confer similar advantages .
- Target Diversity : Safimaltib () exemplifies how scaffold repurposing with trifluoromethyl groups can redirect activity toward MALT1, underscoring the need for target profiling of the 4-chloroindole derivative .
- Data Limitations: No direct enzymatic or cellular data exist for the target compound. Future studies should evaluate its activity against Fascin, MALT1, and related oncology targets.
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines an indole moiety with a dihydroisoquinoline structure. This unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- Indole moiety : Known for its role in various biological activities.
- Dihydroisoquinoline : Associated with neuroprotective and anticancer properties.
- Carboxamide group : Often linked to enhanced solubility and bioactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.17 | 0.23 |
| Compound B | B. cereus | 0.23 | 0.47 |
| N-[2-(4-chloro-1H-indol-1-yl)ethyl]-... | S. Typhimurium | TBD | TBD |
These findings suggest that the compound may possess moderate to potent antibacterial activity, warranting further investigation into its efficacy against a broader range of pathogens .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may interact with key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes through inhibition of specific targets such as acetylcholinesterase (AChE) .
Study 1: Synthesis and Antimicrobial Evaluation
In a recent study, researchers synthesized this compound and evaluated its antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against E. coli and S. aureus, with MIC values comparable to standard antibiotics .
Study 2: Structure–Activity Relationship Analysis
A comprehensive structure–activity relationship (SAR) analysis was performed on derivatives of the compound to identify which modifications enhance biological activity. The presence of the chloro group on the indole ring was found to be critical for maintaining antimicrobial potency, while alterations in the dihydroisoquinoline portion affected solubility and bioavailability .
Discussion
The biological activity of this compound appears promising based on preliminary findings. Its potential as an antimicrobial agent could be attributed to its structural features that allow it to interact with various biological targets effectively.
Q & A
Q. How can researchers assess the in vitro bioactivity of this compound against therapeutic targets?
- Methodological Answer : Standard assays include measuring IC50 (half-maximal inhibitory concentration) and Kd (binding affinity) using enzymatic or cell-based assays. provides a framework for testing analogs against cancer-related targets, where substitutions at the indole and isoquinoline moieties significantly alter activity. For instance, 3,4-dichlorophenyl substitutions improved IC50 values (1.3 μM) compared to mono-chloro derivatives (11.4 μM) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, side-chain variation) influence the compound's potency and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. shows that halogenation at the 4-chloro position on the indole ring enhances target binding (Kd = 1.2 μM for 3,4-dichloro vs. 29.2 μM for 3-fluoro). Molecular docking and dynamics simulations can predict interactions with target proteins (e.g., fascin in cancer metastasis), guiding rational design .
Q. What strategies address solubility and bioavailability challenges in preclinical development?
- Methodological Answer : Crystalline form optimization, as described in and , improves physicochemical properties. For example, monohydrate forms of similar isoquinoline derivatives exhibit enhanced stability and solubility. Techniques like salt formation (e.g., hydrochloride salts) or co-crystallization with excipients can further modulate dissolution rates .
Q. How can conflicting in vitro and in vivo activity data be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) using radiolabeled analogs (e.g., [18F]Lu AF10628 in ) provide insights. Adjusting substituents (e.g., replacing labile esters with ethers) or using prodrug strategies may enhance metabolic resistance .
Q. What experimental approaches validate target engagement and mechanism of action in complex biological systems?
- Methodological Answer : Radioligand binding assays (autoradiography) and positron emission tomography (PET) imaging, as detailed in , enable in vivo target visualization. For example, [18F]Lu AF10628 demonstrated high affinity for NK3 receptors in guinea pig and primate brains (Ki = 0.21–0.24 nM), confirming target specificity across species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
